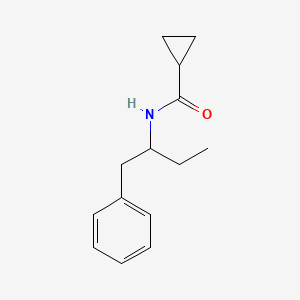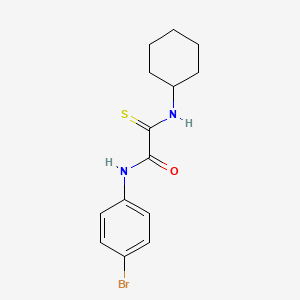
N-(1-benzylpropyl)cyclopropanecarboxamide
描述
N-(1-benzylpropyl)cyclopropanecarboxamide, also known as BTCP, is a synthetic compound that belongs to the family of cyclopropane carboxamides. It is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research. The purpose of
作用机制
N-(1-benzylpropyl)cyclopropanecarboxamide acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and blocking the reuptake of dopamine into the presynaptic neuron. This leads to increased levels of dopamine in the synaptic cleft, which can result in enhanced dopamine signaling and increased activity in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, increase dopamine release in the nucleus accumbens, and increase dopamine turnover in the striatum. It has also been shown to increase the release of other neurotransmitters such as norepinephrine and serotonin.
实验室实验的优点和局限性
N-(1-benzylpropyl)cyclopropanecarboxamide has a number of advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying the dopamine system in the brain. It also has a longer duration of action than cocaine, which allows for longer experiments to be conducted. However, this compound can be toxic at high doses and can cause seizures in animals, which limits its use in certain experiments.
未来方向
There are a number of future directions for research on N-(1-benzylpropyl)cyclopropanecarboxamide. One area of interest is the potential use of this compound in the treatment of addiction and other psychiatric disorders. This compound has been shown to have a similar mechanism of action to cocaine, which suggests that it may be useful in treating cocaine addiction. Another area of interest is the development of new compounds that are similar to this compound but have improved pharmacological properties, such as lower toxicity and longer duration of action. Overall, this compound is a useful tool for studying the dopamine system in the brain and has potential applications in the treatment of addiction and other psychiatric disorders.
科学研究应用
N-(1-benzylpropyl)cyclopropanecarboxamide has been extensively used in scientific research to study the dopamine system in the brain. It has been shown to be a potent and selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into the presynaptic neuron, leading to increased levels of dopamine in the synaptic cleft. This mechanism of action is similar to that of cocaine, but this compound has a much longer duration of action.
属性
IUPAC Name |
N-(1-phenylbutan-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-13(15-14(16)12-8-9-12)10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVJHAKSMWJQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4199001.png)
![2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4199009.png)
![4-tert-butyl-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4199015.png)
![2-[(4-iodobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4199020.png)
![2-{[4-(methylthio)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4199023.png)

![2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4199042.png)
![(2-furylmethyl){5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4199050.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4199060.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4199064.png)

![1-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B4199090.png)
![5-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4199105.png)
![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4199119.png)